molecular formula C7H5F2NO B11786958 2-(2-(Difluoromethyl)furan-3-yl)acetonitrile CAS No. 1706448-00-1

2-(2-(Difluoromethyl)furan-3-yl)acetonitrile

Cat. No.: B11786958
CAS No.: 1706448-00-1
M. Wt: 157.12 g/mol
InChI Key: IRZGXFPBSUCUEL-UHFFFAOYSA-N
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Description

2-(2-(Difluoromethyl)furan-3-yl)acetonitrile is an organic compound with the molecular formula C7H5F2NO. It belongs to the class of furan derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a difluoromethyl group attached to a furan ring, which is further connected to an acetonitrile group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Difluoromethyl)furan-3-yl)acetonitrile typically involves the introduction of a difluoromethyl group to a furan ring, followed by the addition of an acetonitrile group. One common method involves the reaction of 2-furylacetonitrile with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques, such as flow chemistry, can be employed to optimize reaction conditions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Difluoromethyl)furan-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 2-(2-(Difluoromethyl)furan-3-yl)ethylamine.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Difluoromethyl)furan-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Difluoromethyl)furan-3-yl)acetonitrile depends on its specific application and the target molecule. In biological systems, the compound or its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Trifluoromethyl)furan-3-yl)acetonitrile
  • 2-(2-(Chloromethyl)furan-3-yl)acetonitrile
  • 2-(2-(Bromomethyl)furan-3-yl)acetonitrile

Uniqueness

2-(2-(Difluoromethyl)furan-3-yl)acetonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

CAS No.

1706448-00-1

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

2-[2-(difluoromethyl)furan-3-yl]acetonitrile

InChI

InChI=1S/C7H5F2NO/c8-7(9)6-5(1-3-10)2-4-11-6/h2,4,7H,1H2

InChI Key

IRZGXFPBSUCUEL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1CC#N)C(F)F

Origin of Product

United States

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